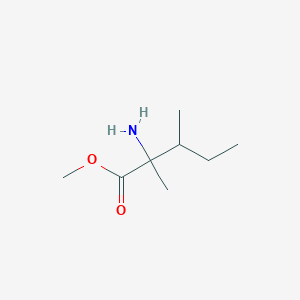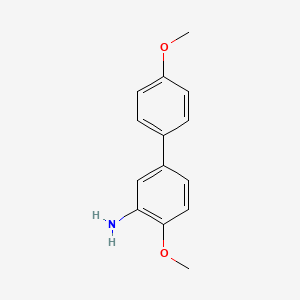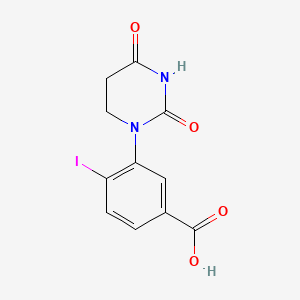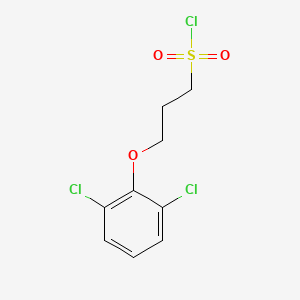
rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions, often using methyl chloroformate or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Applications De Recherche Scientifique
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl groups and carboxylate moiety enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride
- rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride
Uniqueness
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity compared to similar compounds
Propriétés
Formule moléculaire |
C6H12ClNO4 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(9)6(10)3-7-2-4(6)8;/h4,7-8,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1 |
Clé InChI |
HZGHMQLRDSKGMC-SCBRTWSOSA-N |
SMILES isomérique |
COC(=O)[C@]1(CNC[C@@H]1O)O.Cl |
SMILES canonique |
COC(=O)C1(CNCC1O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




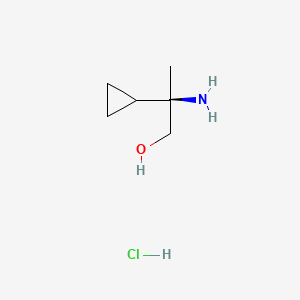
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
